2,3-Pentylone isomer (hydrochloride)
Description
Emergence and Structural Diversity of Synthetic Cathinone (B1664624) Isomers in Illicit Markets
The landscape of illicit drugs has been significantly altered by the continuous emergence of NPS, with synthetic cathinones forming a prominent and rapidly evolving class. researchgate.netacs.org These substances are designed as structural or functional analogs of controlled drugs to mimic their pharmacological effects while attempting to circumvent existing drug laws. wikipedia.org Clandestine chemists persistently modify the chemical structures of known synthetic cathinones, leading to a vast and diverse array of compounds. acs.orgnih.gov This structural diversification often involves subtle alterations, such as substitutions on the aromatic ring or changes in the N-alkyl functionalities, resulting in numerous positional and constitutional isomers. nih.govresearchgate.net
The first generation of synthetic cathinones included compounds like mephedrone (B570743) and methylone. nih.gov In response to legislative controls, subsequent generations have appeared, featuring compounds like pentedrone (B609907) and its constitutional isomer 4-methyl-N-ethylcathinone (4-MEC). nih.gov The market is characterized by a high turnover rate, with new substances appearing frequently as others are legally controlled. ojp.govojp.gov This dynamic has led to a situation where forensic laboratories are confronted with an ever-expanding catalog of closely related substances, many of which are isomers. researchgate.netuva.nl Preliminary data from the United Nations Office on Drugs and Crime (UNODC) indicates that at least 209 synthetic cathinones have been reported to date. acs.org
The Significance of Isomeric Differentiation in Chemical and Forensic Science Research
The precise identification of isomers is of paramount importance in forensic science, as legal frameworks and penalties often differ significantly between isomeric forms of a controlled substance. researchgate.netacs.org The proliferation of synthetic cathinone isomers, such as 2,3-pentylone and its better-known 3,4-methylenedioxy positional isomer (pentylone), presents a significant analytical challenge. researchgate.netojp.gov
Standard analytical techniques routinely used in forensic laboratories, particularly gas chromatography-mass spectrometry (GC-MS), often prove insufficient for distinguishing between isomers. researchgate.netojp.govuva.nl Many isomers exhibit nearly identical mass spectra and similar chromatographic retention times, which can lead to misidentification if relying on these methods alone. researchgate.netnih.gov
To address this analytical hurdle, the scientific community has been developing and applying more advanced and orthogonal techniques. These methods aim to provide the necessary specificity to resolve and unambiguously identify isomers. Research has demonstrated the effectiveness of various approaches, including:
Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): This technique has been shown to be a powerful tool for differentiating drug isomers, providing reproducible and discriminating spectra for aromatic ring-isomers. nih.gov
Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR offers an orthogonal analytical technique that provides the discriminating power needed for NPS isomers with minimal research cost and time. ojp.govojp.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the identity and differentiation of isomers, as demonstrated in studies of N-butyl pentylone (B609909) isomers. nih.gov
Chemometric Analysis: The application of multivariate analysis and machine learning algorithms, such as Principal Component Analysis (PCA) and Canonical Discriminant Analysis (CDA), to GC-MS data has shown high success rates in classifying and differentiating cathinone isomer sets. researchgate.netacs.orgnih.gov
Derivatization: In some cases, chemical derivatization of isomers prior to analysis can improve chromatographic separation, allowing for their differentiation based on retention times. uva.nlresearchgate.net
A study specifically analyzing a set of constitutional isomers including pentylone and its positional isomer 2,3-pentylone achieved a 100% classification rate using Canonical Discriminant Analysis (CDA) of their GC-EI-MS data. researchgate.net
| Analytical Technique | Principle of Differentiation | Application to Cathinone Isomers | Reference |
|---|---|---|---|
| GC-MS with Chemometrics | Multivariate statistical analysis (e.g., CDA) of mass spectral data to identify subtle, yet consistent, differences in fragmentation patterns. | Successfully differentiated pentylone, eutylone (B1425526), dibutylone, and 2,3-pentylone with 100% classification rates in one study. | researchgate.net |
| GC-VUV | Measures the absorption of ultraviolet light in the vacuum UV range (120–240 nm), which is highly specific to molecular electronic structure. | Demonstrated as a powerful technique for drug isomer differentiation, showing reproducible and discriminating spectra for aromatic ring-isomers. | nih.gov |
| GC-IR | Provides a "fingerprint" spectrum based on the vibrational modes of a molecule, which is unique even for closely related isomers. | Successfully used to differentiate methylone from its 2,3-methylenedioxy isomer where mass spectra were indistinguishable. | ojp.gov |
| NMR Spectroscopy | Provides unambiguous structural characterization by analyzing the magnetic properties of atomic nuclei. | Confirmed the presence and differentiation of N-butyl pentylone isomers and their diastereomers. | nih.gov |
| 2D Liquid Chromatography (2D-LC) | Enhances separation power by using two independent chromatographic columns, resolving compounds that co-elute in a single dimension. | Proposed as a useful tool for separating complex mixtures of NPS, including isomeric synthetic cannabinoids. | researchgate.net |
Research Gaps and the Imperative for Comprehensive Academic Investigation of Uncharacterized Isomers
Despite advancements in analytical chemistry, significant research gaps persist, particularly for less common isomers like 2,3-pentylone isomer (hydrochloride). Scientific literature explicitly states that the physiological and toxicological properties of this specific compound have not been characterized. caymanchem.comglpbio.commusechem.com This lack of data is a direct consequence of the rapid pace at which new isomers appear on the illicit market, which far outstrips the capacity for comprehensive pharmacological and toxicological evaluation. ojp.govnih.gov
A major impediment to research is the limited availability of certified reference standards for newly identified NPS isomers. researchgate.netuva.nlvu.nl Without these standards, forensic and research laboratories cannot validate analytical methods or conduct the detailed studies necessary to understand a compound's properties. This information deficit creates substantial challenges for public health officials, clinicians, and the legal system, who must contend with substances of unknown effect. nih.govscispace.com The imperative for comprehensive academic investigation into uncharacterized isomers like 2,3-pentylone is therefore clear. Such research is essential to close the knowledge gap, support evidence-based legislation, and enable forensic laboratories to keep pace with the evolving drug landscape. vu.nl
| Property | 2,3-Pentylone Isomer (hydrochloride) | Pentylone (hydrochloride) |
|---|---|---|
| Systematic Name | 1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-pentanone, monohydrochloride | (±)-1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one, hydrochloride |
| Isomeric Difference | Methylenedioxy group at positions 2 and 3 of the phenyl ring | Methylenedioxy group at positions 3 and 4 of the phenyl ring |
| CAS Number | 2749428-57-5 | 17763-01-8 |
| Molecular Formula | C₁₃H₁₇NO₃ • HCl | C₁₃H₁₇NO₃ • HCl |
| Formula Weight | 271.7 g/mol | 271.7 g/mol (for HCl salt) |
| Research Status | Physiological and toxicological properties have not been characterized. Intended for forensic and research applications. | Acts as a serotonin (B10506)–norepinephrine (B1679862)–dopamine (B1211576) reuptake inhibitor (SNDRI) and a serotonin releasing agent. |
| Reference | caymanchem.comglpbio.com | researchgate.netwikipedia.org |
Properties
Molecular Formula |
C13H17NO3 · HCl |
|---|---|
Molecular Weight |
271.7 |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-5-10(14-2)12(15)9-6-4-7-11-13(9)17-8-16-11;/h4,6-7,10,14H,3,5,8H2,1-2H3;1H |
InChI Key |
NAHQYOXMPVEVDR-UHFFFAOYSA-N |
SMILES |
O=C(C(CCC)NC)C1=CC=CC2=C1OCO2.Cl |
Synonyms |
1-(benzo[d][1,3]dioxol-4-yl)-2-(methylamino)pentan-1-one, monohydrochloride |
Origin of Product |
United States |
Synthetic Chemistry and Structural Elucidation of 2,3 Pentylone Isomer Hydrochloride
Proposed Synthetic Routes and Precursor Chemistry for Isomeric Cathinones
The synthesis of isomeric cathinones, including 2,3-pentylone, generally follows established chemical principles for the formation of β-keto-phenethylamines. acs.orgnih.gov Clandestine chemists often modify these routes to circumvent regulations by creating new, unscheduled analogues. acs.orgnih.gov The synthesis typically begins with a substituted benzene derivative, which is then elaborated to introduce the characteristic β-ketone and amino groups.
A plausible synthetic route for 2,3-pentylone would start with 1,2-methylenedioxybenzene (also known as 1,3-benzodioxole). The general process involves a Friedel-Crafts acylation to attach the pentanoyl side chain, followed by alpha-halogenation and subsequent amination. acs.orgeuropa.eu
Plausible Synthetic Pathway for 2,3-Pentylone:
Friedel-Crafts Acylation: 1,2-methylenedioxybenzene is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 1-(1,3-benzodioxol-4-yl)pentan-1-one.
α-Bromination: The resulting ketone is then brominated at the alpha-carbon (the carbon adjacent to the carbonyl group) using bromine (Br₂) to yield 1-(1,3-benzodioxol-4-yl)-2-bromopentan-1-one.
Amination: This α-bromoketone is subsequently reacted with methylamine (CH₃NH₂) to substitute the bromine atom, forming the final product, 2,3-pentylone, which is typically isolated as its hydrochloride salt for greater stability. acs.org
The precursors for this synthesis, such as 1,2-methylenedioxybenzene (related to safrole and piperonal) and pentanoyl chloride, are monitored chemicals in many jurisdictions due to their application in illicit drug manufacture. incb.orgwikipedia.org
Key Reaction Mechanisms in Cathinone (B1664624) Isomer Synthesis
The synthesis of cathinone isomers relies on fundamental organic reactions. The Friedel-Crafts acylation is an electrophilic aromatic substitution where the acylium ion (generated from pentanoyl chloride and AlCl₃) attacks the electron-rich 1,2-methylenedioxybenzene ring. The methylenedioxy group is an activating group, directing the substitution to the ortho and para positions. In this case, substitution occurs at the 4-position of the 1,3-benzodioxole ring system.
The subsequent α-bromination of the ketone proceeds via an enol or enolate intermediate under acidic or basic conditions. The final step, amination, is a nucleophilic substitution reaction (Sₙ2), where the methylamine acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide ion.
Potential Byproducts and Side-Reaction Products in Isomer Synthesis
The synthesis of cathinones is often not perfectly efficient and can lead to the formation of various byproducts. These impurities can complicate the identification of the primary product and may have their own distinct chemical properties.
Dimerization: Primary amine cathinones are prone to dimerization, especially in their free base form. wikipedia.org While 2,3-pentylone is a secondary amine, related impurities could undergo this process.
Isocathinone Formation: Cathinone derivatives can rearrange to form so-called 'isocathinones'. europa.eu This can occur through thermal degradation or as a synthesis byproduct, complicating the analysis of seized samples. ojp.govresearchgate.net For example, the migration of the carbonyl group can result in a structural isomer like 1-(methylamino)-1-(1,3-benzodioxol-4-yl)pentan-2-one.
Over-alkylation: During the amination step, reaction with multiple amine molecules can potentially occur, although this is less common with secondary amine formation.
Elimination Reactions: Under certain conditions, the α-bromoketone intermediate can undergo elimination to form an unsaturated ketone.
Advanced Spectroscopic and Chromatographic Techniques for Isomer Structural Confirmation
The unambiguous identification of cathinone isomers is a significant analytical challenge because isomers often have identical molecular weights and similar chemical properties. researchgate.netrestek.com This makes differentiation by a single technique difficult, necessitating the use of a combination of advanced spectroscopic and chromatographic methods. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Assignment
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules, making it invaluable for distinguishing between isomers like 2,3-pentylone and the more common 3,4-pentylone. nih.gov The chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule results in a unique signal, and the specific substitution pattern on the aromatic ring creates a distinct spectral fingerprint.
For 2,3-pentylone, the protons on the aromatic ring will have a different set of chemical shifts and coupling constants compared to the 3,4-isomer. One-dimensional and two-dimensional NMR experiments can confirm the connectivity of atoms and definitively establish the substitution pattern. researchgate.netnih.gov
| Proton (¹H) Assignment | Chemical Shift (ppm) in D₂O |
| Aromatic Protons | 7.2 - 7.4 |
| Methylenedioxy (-O-CH₂-O-) | ~6.2 |
| Methine (-CH(NH)-) | ~5.2 |
| N-Methyl (-NHCH₃) | ~2.8 |
| Methylene (-CH₂-CH₂-CH₃) | 1.6 - 2.1 |
| Methyl (-CH₂-CH₃) | ~0.9 |
Table 1: Representative ¹H NMR chemical shifts for 2,3-Pentylone Hydrochloride, based on data from SWGDRUG Monograph. swgdrug.org Actual values can vary slightly based on solvent and instrument conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of 2,3-pentylone hydrochloride shows characteristic absorption bands that confirm its structure. nih.gov
A strong, prominent absorption band between 1670-1700 cm⁻¹ corresponds to the stretching of the carbonyl (C=O) group. nih.govnih.gov
Bands in the 2700-3100 cm⁻¹ region can be assigned to aryl and alkyl C-H stretching vibrations. nih.gov
Absorptions related to the C-O and C-N bonds also appear in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information to IR. horiba.com While both techniques probe molecular vibrations, the selection rules differ, meaning that some vibrations that are weak in IR may be strong in Raman, and vice versa. nih.gov This can be particularly useful for differentiating isomers, as subtle structural differences can lead to noticeable changes in the Raman spectrum, providing a distinct "spectral fingerprint" for each isomer. researchgate.netnews-medical.net
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | ~1680 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | 2800 - 3000 |
| C-O (Ether) | Stretch | 1000 - 1300 |
| C-N | Stretch | 1000 - 1250 |
Table 3: General characteristic infrared absorption bands for substituted cathinones like 2,3-Pentylone, based on published data. swgdrug.orgnih.gov
Gas Chromatography-Infrared Detection (GC-IRD) for Isomer Differentiation
Gas Chromatography-Infrared Detection (GC-IRD) is a powerful analytical technique for the definitive differentiation of positional isomers, which often produce nearly identical mass spectra. researchgate.net The unique infrared fingerprint provided by GC-IRD allows for the unambiguous identification of compounds like the 2,3-pentylone isomer.
In the analysis of synthetic cathinones, GC-IRD has proven to be a valuable tool. While positional isomers of cathinones can be challenging to distinguish using mass spectrometry alone, their infrared spectra often exhibit significant differences. ojp.gov Research has shown that pentylone (B609909) can be effectively differentiated from its 2,3-methylenedioxy isomer using this method. ojp.gov Although their mass spectra are practically equivalent for all significant ions and their relative ratios, their IR spectra show clear distinctions. ojp.gov Specifically, the 2,3-positional isomers of cathinones like pentylone are visually distinct from their 3,4-counterparts in their IR spectra. uva.nl This distinction is crucial for forensic laboratories tasked with the precise identification of novel psychoactive substances. uva.nl
Key differentiating peaks in the infrared spectra have been identified that allow for the clear separation of these isomers. ojp.gov These differences are most apparent in the fingerprint region of the spectrum, where subtle structural variations result in unique vibrational modes.
| Compound | Unique IR Peak (cm-1) | Reference |
|---|---|---|
| Pentylone (3,4-isomer) | 1256 | ojp.gov |
| 2,3-Pentylone isomer | 1452 | ojp.gov |
Chirality and Enantiomeric Resolution of 2,3-Pentylone Isomer (Hydrochloride)
Like many synthetic cathinones, the 2,3-pentylone isomer possesses a chiral center, meaning it exists as two non-superimposable mirror images known as enantiomers. nih.gov These enantiomers can exhibit different pharmacological and toxicological profiles due to their specific interactions with chiral biological systems like receptors and enzymes. csfarmacie.cz Therefore, the separation and characterization of individual enantiomers are critical in both pharmaceutical and forensic sciences. oup.com The development of methods to resolve these enantiomers is essential for studying their individual biological effects. oup.com
Enantioselective Synthesis and Isolation Methodologies
The production of single-enantiomer chiral drugs is of paramount importance in the pharmaceutical industry. csfarmacie.cz Enantioselective synthesis, which aims to produce a single enantiomer of a chiral molecule, is a primary strategy to achieve this. While specific methodologies for the enantioselective synthesis of the 2,3-pentylone isomer are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied.
Common strategies for the enantioselective synthesis of chiral amines and ketones, which are structural features of cathinones, include:
Use of Chiral Catalysts: Asymmetric catalysis, employing chiral metal complexes or organocatalysts, can direct a reaction to favor the formation of one enantiomer over the other.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to guide the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
Isolation of a specific enantiomer can also be achieved from a racemic mixture through preparative chiral chromatography, a technique that separates enantiomers on a larger scale. oup.com
Chromatographic Techniques for Enantiomeric Separation and Purity Assessment
The separation of enantiomers, or chiral resolution, is a significant analytical challenge. Various chromatographic techniques have been successfully employed for the enantioseparation of synthetic cathinones, including pentylone. nih.govoup.com These methods are crucial for determining the enantiomeric purity of a sample.
High-Performance Liquid Chromatography (HPLC): HPLC using chiral stationary phases (CSPs) is one of the most versatile and widely used methods for enantiomeric separation. oup.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving a wide range of chiral compounds, including cathinone derivatives. nih.govcsfarmacie.cz
Gas Chromatography (GC): Chiral separation by GC is often performed using an indirect method. nih.gov This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov For pentylone, an indirect GC-MS method has been reported using trifluoroacetyl-L-prolyl chloride (L-TPC) as the chiral derivatization agent. oup.com
Capillary Electrophoresis (CE): CE has emerged as a powerful technique for chiral separations, offering high efficiency and resolution. nih.gov Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers. nih.govmdpi.com A successful enantioselective separation of a mixture of six synthetic cathinones, including pentylone, was achieved using an acidic formate (B1220265) buffer with tetrabutylammonium chloride (TBAC) and beta-cyclodextrin (β-CD) as co-additives. mdpi.com
| Technique | Chiral Selector / Stationary Phase | Mobile Phase / Conditions | Detection | Reference |
|---|---|---|---|---|
| HPLC | Chiralpak AS-H (amylose-based CSP) | Hexane/Isopropanol/Triethylamine (97:3:0.1) | UV (254 nm) | oup.com |
| GC (Indirect) | Derivatization with L-TPC on an achiral HP5-MS column | Standard GC temperature program | MS | oup.com |
| CE | beta-cyclodextrin (β-CD) and Tetrabutylammonium chloride (TBAC) | 50 mM formate buffer (pH 3.1) with 12 mM β-CD and 50 mM TBAC | UV | mdpi.com |
Spectroscopic Methods for Absolute Configuration Determination
Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of an enantiomer is a critical step in chiral drug development and analysis. spark904.nl While X-ray crystallography is considered the definitive method, it requires a suitable single crystal, which can be difficult to obtain. spark904.nlamericanlaboratory.com Consequently, spectroscopic methods that can be used on samples in solution have become invaluable. mdpi.comnih.gov
Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. spark904.nlbiotools.us It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us While enantiomers have identical standard infrared (IR) spectra, their VCD spectra are mirror images of each other (equal in magnitude but opposite in sign). spark904.nl The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio quantum chemistry calculations for one of the enantiomers. americanlaboratory.combiotools.us A match between the experimental and calculated spectra confirms the absolute configuration. americanlaboratory.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine absolute configuration, typically through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The "advanced Mosher method" is a well-established NMR technique that involves derivatizing a chiral secondary alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). mdpi.com By analyzing the differences in the 1H NMR chemical shifts of the resulting diastereomeric esters, the absolute configuration of the alcohol center can be deduced. mdpi.com This approach could be applied to the 2,3-pentylone isomer, which contains a chiral center at the carbon bearing the hydroxyl group (in its reduced form) or adjacent to the carbonyl group.
Advanced Analytical Methodologies for Detection and Identification in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Isomer-Specific Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of synthetic cathinones due to its high sensitivity, selectivity, and applicability to thermally labile compounds without the need for chemical derivatization. ojp.govoup.com
The primary challenge in analyzing cathinone (B1664624) isomers is achieving adequate chromatographic separation. Positional isomers, such as 2,3-pentylone and its more common counterpart pentylone (B609909) (3,4-methylenedioxy-α-pyrrolidinovalerophenone), as well as constitutional isomers like N-ethylpentylone (ephylone), often exhibit nearly identical retention times on standard reversed-phase columns (e.g., C18). restek.com This co-elution complicates quantification and definitive identification, as isobaric compounds cannot be distinguished by the mass spectrometer alone.
To overcome this, method development focuses on optimizing chromatographic parameters. Key strategies include:
Stationary Phase Selection: Utilizing columns with alternative selectivities is crucial. Phenyl-based stationary phases, such as biphenyl (B1667301) core-shell columns, have demonstrated superior performance. restek.com These columns engage in strong pi-pi interactions with the aromatic rings of the cathinone molecules, providing enhanced selectivity for separating compounds with different substitution patterns on the ring. restek.com
Mobile Phase Gradient and Additives: Fine-tuning the mobile phase composition and gradient profile is essential. A typical approach involves a gradient elution with an aqueous component containing a buffer like ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile (B52724) or methanol. cfsre.org Adjusting the pH and the gradient slope can significantly impact the resolution between closely eluting isomers.
Successful separation of N,N-dimethylpentylone from its isomers, including pentylone, was achieved using a specific gradient on a C18 column, demonstrating that with careful optimization, even conventional phases can be effective. cfsre.org Similarly, ultra-high performance liquid chromatography (UHPLC) systems, which use smaller particle size columns, have successfully separated isomers like dipentylone (B1660625) and N-ethylpentylone. colab.ws
Table 1: Example LC Parameters for Cathinone Isomer Separation
| Parameter | Condition 1 cfsre.org | Condition 2 restek.com |
| Column | Agilent Poroshell EC C-18 (3.0 x 100 mm, 2.7 µm) | Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water, pH 3 | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Column Temp. | 60°C | 40°C |
| Gradient | 7-minute gradient from 10% to 95% B | 4.5-minute gradient from 35% to 95% B |
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. After chromatographic separation, the isomers are ionized, typically via electrospray ionization (ESI), and the resulting protonated molecules ([M+H]⁺) are isolated and fragmented through collision-induced dissociation (CID). The resulting product ion spectra can reveal subtle structural differences.
For 3,4-methylenedioxy derivatives like pentylone, fragmentation patterns are well-characterized. nih.gov Common fragmentation pathways include the loss of neutral groups such as water (H₂O) and amines, as well as the formation of characteristic ions like the methylenedioxybenzoyl oxonium ion. nih.govwvu.edu The protonated precursor for pentylone appears at m/z 236, yielding major product ions at m/z 218, 205, 188, 175, and 86. wvu.edu
Distinguishing between isomers relies on differences in these fragmentation patterns. For example, the fragmentation of N-ethylpentylone can be compared to that of its isomers to find unique product ions or significant differences in the relative abundance of common ions. colab.ws While the mass spectra of isomers can be very similar, careful analysis of the product ion ratios often provides the basis for differentiation. High-resolution mass spectrometry (HRMS) further aids this process by providing accurate mass measurements, which can confirm the elemental composition of fragment ions. nih.govojp.gov
Table 2: Characteristic MS/MS Fragments for Pentylone ([M+H]⁺ = 236)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss/Fragment Identity | Reference |
| 236.1 | 218.1 | H₂O (Water) | wvu.edu |
| 236.1 | 205.1 | - | wvu.edu |
| 236.1 | 188.1 | - | wvu.edu |
| 236.1 | 175.1 | - | wvu.edu |
| 236.1 | 86.1 | Iminium Ion | wvu.edu |
Analytical workflows for synthetic cathinones can be broadly categorized as targeted or non-targeted.
Targeted Workflows: These methods, often performed on triple quadrupole (LC-MS/MS) instruments, are designed for the sensitive and specific quantification of a known list of compounds. nih.govkcl.ac.uk The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for each analyte and its deuterated internal standard. nih.gov These methods are fully validated for parameters like linearity, limit of detection, and accuracy, making them ideal for routine forensic toxicology. kcl.ac.ukmdpi.com
Non-Targeted Workflows: These approaches, typically using LC-HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, aim to detect any and all compounds present in a sample, including unknown metabolites or new analogues. mdpi.comnih.gov Data is collected in full-scan mode, and subsequent data processing involves complex workflows with software like XCMS to perform peak picking, alignment, and statistical analysis to identify relevant biomarkers or substances. mdpi.comnih.gov While generally less sensitive than targeted MS/MS methods, HRMS provides invaluable data for identifying novel compounds through accurate mass measurements. nih.govmdpi.com
A comparison between an LC-HRMS (Orbitrap) and an LC-MS/MS (QqQ) method for cathinone analysis in urine found that the triple quadrupole instrument offered better sensitivity with lower method detection limits. mdpi.com However, the strength of HRMS lies in its ability to perform retrospective analysis of data for compounds not initially targeted.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Isomer Discrimination
GC-MS remains a widely used technique in forensic laboratories for seized drug analysis. ojp.govnih.gov However, its application to synthetic cathinones, particularly isomers like 2,3-pentylone, is fraught with challenges that necessitate specific analytical strategies. researchgate.net
For many classes of drugs, derivatization is a standard procedure in GC-MS analysis to improve volatility, enhance thermal stability, and produce more characteristic mass spectra. rsc.org Acylation is a common technique used for cathinones, where reagents react with amine groups to improve peak shape and chromatographic resolution. rsc.orgoup.com
Several acylation reagents have been evaluated for this purpose:
Fluorinated Anhydrides: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are popular choices. rsc.orgnih.gov Studies have shown that PFPA and HFBA often provide the best results, yielding stable derivatives with excellent fragmentation patterns that aid in identification. rsc.orgrsc.org
Ethyl Chloroformate (ECF): A one-step in-matrix derivatization and extraction method using ECF has been developed, offering a simpler and faster alternative to traditional multi-step procedures. oup.com
However, a significant limitation arises with pyrrolidine-containing cathinones like pentylone. These are tertiary amines and lack the active hydrogen on the nitrogen atom required for traditional acylation reactions. ojp.gov Attempts to derivatize the ketone functional group instead have been met with limited success, often suffering from poor reaction yields or the formation of multiple stereoisomeric products, which complicates the analysis. ojp.gov
The most significant drawback of using GC-MS for cathinone analysis is their inherent thermal lability. ojp.govresearchgate.net The high temperatures of the GC injection port can cause in-situ degradation, leading to analytical artifacts and potentially incorrect identifications. oup.comnih.gov
Thermal Degradation: Synthetic cathinones are prone to oxidative decomposition during GC-MS analysis, which involves the loss of two hydrogen atoms (a -2 Da mass shift). researchgate.netnih.gov This degradation results in artifacts characterized by prominent iminium base peaks with mass-to-charge ratios 2 Da lower than the parent drug. oup.comnih.gov For pyrrolidine-type cathinones, this process can lead to the formation of a 2,3-enamine degradation product. ojp.govoup.com To mitigate this, analysts must carefully optimize instrumental parameters, including lowering the injector temperature, reducing the sample's residence time in the inlet, and ensuring the use of clean, deactivated injector liners to eliminate active sites that promote degradation. researchgate.netnih.gov
Isomer Discrimination: Even if thermal degradation is minimized, distinguishing positional isomers remains a major hurdle. Positional isomers like 2,3-pentylone and 3,4-pentylone often produce nearly identical electron ionization (EI) mass spectra, making differentiation based on fragmentation alone impossible. ojp.govnist.gov While chromatographic separation can sometimes be achieved, overlapping retention times are common, especially in routine screening methods. nih.govmdpi.com This ambiguity necessitates the use of alternative techniques like LC-MS or advanced GC-MS methods such as Cold-EI, which reduces analyte fragmentation and enhances the molecular ion, for confident identification. nih.gov
Complementary Analytical Techniques for Confirmatory Identification
The confident identification of isomeric compounds such as 2,3-pentylone is a significant challenge for forensic and analytical laboratories. Due to their identical mass and often similar fragmentation patterns in mass spectrometry (MS), primary analytical methods like gas chromatography-mass spectrometry (GC-MS) can be insufficient for unambiguous differentiation. nih.govuva.nl Consequently, complementary analytical techniques are essential for the confirmatory identification and distinction of isomers. These methods exploit different physicochemical properties of the molecules to achieve separation and identification.
Capillary Electrophoresis (CE) for Separation of Isomers
Capillary Electrophoresis (CE) is a powerful separation technique that has demonstrated utility in resolving structurally similar compounds, including synthetic cathinone isomers. uva.nlresearchgate.net The principle of CE is based on the differential migration of charged analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. nih.gov The separation is governed by the analyte's electrophoretic mobility, which is a function of its charge-to-size ratio. nih.gov
For non-chiral isomeric compounds like 2,3-pentylone and its positional isomers, which possess the same charge and similar size, separation can be achieved by adding chiral selectors or other modifiers to the background electrolyte (BGE). sigmaaldrich.com Techniques such as micellar electrokinetic chromatography (MEKC), a mode of CE, can be particularly effective. In MEKC, surfactants (like sodium dodecyl sulfate (B86663) - SDS) are added to the BGE above their critical micelle concentration. The analytes partition between the aqueous buffer and the hydrophobic core of the micelles, and this differential partitioning allows for the separation of even neutral or very similar compounds. nih.gov
The effectiveness of CE for isomer separation is influenced by several factors, including the pH of the BGE, the concentration and type of surfactant or cyclodextrin (B1172386) used as a modifier, the applied voltage, and the capillary temperature. sigmaaldrich.com For instance, a study on the separation of chlorophenylpiperazine (B10847632) isomers successfully used an optimized BGE containing phosphoric acid and α-cyclodextrin to achieve resolution. sigmaaldrich.com Although specific application data for 2,3-pentylone is limited in publicly available research, the principles and successes with other cathinone and designer drug isomers suggest its high potential. uva.nlresearchgate.net
| Parameter | Description | Typical Conditions for Isomer Analysis | Reference |
|---|---|---|---|
| Background Electrolyte (BGE) | The conductive medium inside the capillary that carries the current and facilitates separation. Its composition is critical. | Aqueous buffers (e.g., phosphate, borate) with additives like cyclodextrins or surfactants (e.g., SDS). pH is a key variable. | nih.govsigmaaldrich.com |
| Applied Voltage | The driving force for the separation, typically in the range of 10-30 kV. | 20-25 kV, constant voltage. | sigmaaldrich.com |
| Capillary | A narrow tube, typically made of fused silica. | Uncoated fused-silica, 50-75 µm internal diameter, 40-60 cm total length. | sigmaaldrich.com |
| Temperature | Affects buffer viscosity and analyte mobility. Controlled to ensure reproducibility. | Maintained at a constant temperature, e.g., 25°C. | sigmaaldrich.com |
| Detection | Method for detecting analytes as they pass the detector window. | UV-Vis spectrophotometry is common; coupling to MS provides higher specificity. | researchgate.net |
Ion Mobility Spectrometry (IMS) for Isomer Differentiation
Ion Mobility Spectrometry (IMS) is a rapid, gas-phase separation technique that distinguishes ions based on their size, shape, and charge. unc.edu When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, making it a powerful tool for differentiating isomers that are indistinguishable by MS alone. unc.edunih.gov The technique measures the drift time of an ion through a gas-filled tube under the influence of a weak electric field. Ions with a more compact structure will experience fewer collisions with the drift gas and travel faster than more extended isomers, resulting in different arrival times at the detector. unc.edu
The ability of IMS to separate isomers depends on the difference in their collision cross-section (CCS), which is a measure of the ion's rotational average projected area. Even subtle differences in the position of a functional group, as in positional isomers like 2,3-pentylone and pentylone (bk-MBDP), can lead to measurable differences in CCS, enabling their differentiation. nih.govresearchgate.net
Research has shown that IMS is a promising method for screening for synthetic cathinones. nih.gov Furthermore, derivatization of analytes can be employed to "amplify" the structural differences between isomers, leading to significantly improved separation in the ion mobility cell. nih.gov While many commercial IMS platforms have modest resolving power, advancements in instrumentation and chemical derivatization strategies are enhancing the ability to resolve closely related isomers. nih.gov
| Analyte Class | Key Finding | Technique Enhancement | Reference |
|---|---|---|---|
| Synthetic Cathinones | IMS demonstrated as a promising screening method for this class of compounds. | Coupling with MS (IMS-MS) provides mass-to-charge information for higher confidence. | nih.gov |
| Carbohydrates | Differential ion mobility spectrometry (DIMS) MS methodologies were developed for separating unique monosaccharide gas-phase structures. | Ion-molecule reactions (e.g., water adduction) used for further identification. | unc.edu |
| Steroid Hormones | Derivatization with reagents like CDI significantly improved IM separation of isomers by amplifying subtle structural differences. | Chemical derivatization prior to IM-MS analysis. | nih.gov |
| Cannabinoids | A DIMS-MS/MS methodology was developed for the separation of Δ9-THC, Δ8-THC, and CBD. | Use of solvent additives or cationization with silver ions. | unc.edu |
Analytical Method Validation for Robust Isomer Identification
To ensure that an analytical method is reliable, reproducible, and fit for its intended purpose—especially in a forensic context where legal implications are significant—it must undergo rigorous validation. researchgate.net For methods designed to identify and differentiate isomers like 2,3-pentylone, specific validation parameters are critical.
Selectivity and Specificity for Isomeric Compounds
Selectivity and specificity are paramount when dealing with isomeric compounds. nih.govSelectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as impurities, degradation products, or other isomers. researchgate.netSpecificity is the ultimate form of selectivity, proving that the method can unequivocally identify a particular analyte. core.ac.uk
For a method to be considered selective for 2,3-pentylone, it must be able to resolve it from its other isomers, such as pentylone, dibutylone, and eutylone (B1425526). researchgate.net This is often challenging as these compounds can have very similar retention times in chromatography and nearly identical mass spectra. nih.govuva.nl Therefore, validation must include the analysis of a mixture of all relevant isomers to demonstrate baseline separation or the existence of a unique identifying characteristic (e.g., a unique fragment ion ratio or CCS value). nih.gov Interference studies with common adulterants and other drugs are also necessary to confirm selectivity. nih.gov
Analytical Sensitivity and Limit of Detection for Research Applications
Analytical sensitivity refers to the ability of a method to discriminate between small differences in analyte concentration. youtube.com It is often represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. nih.govyoutube.com The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. core.ac.uk
In research applications involving novel psychoactive substances (NPS), methods must be sensitive enough to detect low concentrations, as these substances can be potent. nih.gov For synthetic cathinones, reported LODs in biological matrices can range from the sub-ng/mL to the ng/mL level, depending on the matrix and the analytical technique (e.g., LC-MS/MS). researchgate.netojp.gov For instance, a validated LC-MS/MS method for seven synthetic cathinones, including pentylone, established linearity from 0.01 to 0.5 mg/L (10 to 500 ng/mL). researchgate.net Another method reported LODs in urine as low as 25 ng/mL for pentedrone (B609907) and pentylone using full scan GC/MS. ojp.gov The validation process must clearly define how the LOD was determined, typically as the concentration that produces a signal-to-noise ratio of at least 3:1. youtube.com
In Vitro Pharmacological Investigations and Molecular Mechanisms of Action
Receptor Binding and Functional Activity Assays for Key Neurotransmitter Receptors
Ligand Binding Studies in Homogenized Tissue or Recombinant Cell Lines
While extensive research exists for the 3,4-isomer, pentylone (B609909) , detailing its action as a dopamine (B1211576) transporter (DAT) blocker and a serotonin (B10506) transporter (SERT) substrate, this information cannot be extrapolated to the 2,3-isomer as minor structural changes can significantly alter pharmacological activity. nih.govnih.govnih.gov The scientific community has not yet published studies investigating the specific binding affinities, uptake inhibition, or functional activities of the 2,3-pentylone isomer at monoamine transporters or other neurotransmitter receptors.
Structure-Activity Relationships (SAR) of 2,3-Pentylone Isomer Compared to Related Cathinones
The pharmacological activity of synthetic cathinones is profoundly influenced by their chemical structure, including the substitution pattern on the aromatic ring, the length of the alkyl side chain, and the nature of the amino group. acs.orgnih.gov Understanding these relationships is crucial for predicting the effects of novel compounds like the 2,3-pentylone isomer.
Impact of Methylenedioxy Position on Pharmacological Profile
The position of the methylenedioxy ring on the phenyl group is a key determinant of a cathinone's interaction with monoamine transporters. The 2,3-pentylone isomer is structurally distinct from its more studied 3,4-isomer, pentylone, in this regard. caymanchem.comglpbio.com The formal chemical name for the 2,3-isomer is 1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-pentanone. caymanchem.comswgdrug.org
Research on related cathinones demonstrates that the addition of a 3,4-methylenedioxy group to the methcathinone (B1676376) scaffold generally increases selectivity for the serotonin transporter (SERT). frontiersin.orgfrontiersin.org This substitution can result in compounds that act as partial serotonin releasers. frontiersin.org For instance, the addition of a 3,4-methylenedioxy group to methcathinone to form methylone leads to a significant decrease in selectivity for dopamine (DA) release versus 5-HT release. nih.gov Similarly, studies have shown that para-substituted methcathinone derivatives can evoke greater 5-HT release than their meta-substituted counterparts, highlighting the sensitivity of SERT to the substitution pattern. acs.org The higher serotonergic profile of para-substituted cathinones is a recurring theme in SAR studies. acs.org
Conversely, moving substituents away from the para- (4) position can alter this profile. For example, meta-substituted cathinones have been reported to have a greater affinity for the dopamine transporter (DAT) compared to their para-analogs. acs.org While direct data on the 2,3-methylenedioxy configuration is absent, these principles suggest that its pharmacological profile would differ significantly from the 3,4-isomer (pentylone). The shift of the electron-donating methylenedioxy group from the 3,4-position to the 2,3-position would alter the electronic distribution of the phenyl ring and its steric profile, likely modifying its binding affinity and efficacy at DAT, SERT, and the norepinephrine (B1679862) transporter (NET).
Stereochemical Influence on Molecular Interactions
Like most cathinones, the 2,3-pentylone isomer possesses a chiral center at the alpha-carbon of the side chain, meaning it exists as two enantiomers (R- and S-isomers). acs.orgnih.gov The three-dimensional shape of a drug molecule is critical for its interaction with biological targets like enzymes and receptors. nih.gov The two mirror-image forms, or enantiomers, of a chiral drug can exhibit different pharmacological and metabolic profiles. nih.govnih.gov
Within the cathinone (B1664624) class, stereochemistry significantly influences potency and mechanism of action. nih.gov For the parent compound, cathinone, and its N-methylated analog, methcathinone, the S(−)-enantiomer is more potent as a central nervous system stimulant and as a DA releasing agent than the R(+)-enantiomer. nih.govnih.gov Studies on 4-methylcathinone also found the S-enantiomer to be more potent than the R-enantiomer at promoting monoamine release via DAT. nih.gov This stereoselectivity arises from the specific interactions between the drug molecule and the binding pockets of the monoamine transporters. nih.gov
While specific stereochemical studies on the 2,3-pentylone isomer have not been conducted, it is reasonable to predict that its enantiomers would also display differential activity at monoamine transporters. Based on the established SAR for related cathinones, one enantiomer would likely be more potent than the other in its interaction with DAT, NET, and SERT.
In Vitro Neurotransmitter Release Studies from Synaptosomes or Cell Culture Models
Synthetic cathinones typically increase extracellular concentrations of monoamines by acting as either reuptake inhibitors (blockers) or substrate-releasers at the respective transporters. acs.orgdovepress.com Due to the lack of experimental data for the 2,3-pentylone isomer, its mechanism of action is inferred from studies on its well-characterized 3,4-isomer, pentylone.
In vitro studies using rat brain synaptosomes and human embryonic kidney (HEK293) cells expressing human monoamine transporters have consistently shown that pentylone (3,4-isomer) has a "hybrid" mechanism of action. nih.govnih.gov It functions as an uptake blocker at the dopamine transporter (DAT) and norepinephrine transporter (NET), but acts as a substrate (releaser) at the serotonin transporter (SERT). nih.govnih.gov
Specifically, in rat brain synaptosomes, pentylone is an effective blocker of [³H]DA uptake but does not efficaciously release [³H]MPP+ (a DAT substrate), confirming its role as a DAT blocker. nih.gov In contrast, it does evoke the release of [³H]5-HT via SERT, although it acts as a partial releaser with lower efficacy compared to other cathinones like butylone (B606430). nih.gov Studies in HEK293 cells expressing human transporters corroborate these findings, showing that pentylone inhibits uptake at DAT and SERT but only induces substrate-associated inward currents and neurotransmitter efflux at SERT. frontiersin.orgnih.gov
The table below summarizes the in vitro activities of pentylone and related cathinones from various studies.
| Compound | Assay System | DAT IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT/SERT Ratio | SERT Release EC₅₀ (µM) | Notes | Source |
| Pentylone | Rat Brain Synaptosomes | 0.12 | 1.36 | 0.09 | 1.03 | Acts as a DAT blocker and a partial SERT releaser. | nih.gov |
| Pentylone | HEK293-hDAT/hSERT | 0.31 | 11.7 | 0.03 | - | Data for uptake inhibition. | nih.gov |
| Pentylone | HEK293-hDAT/hSERT | 0.49 | 4.41 | 0.11 | >10 | Weak partial release at SERT (~5% max). | frontiersin.orgnih.gov |
| Butylone | Rat Brain Synaptosomes | 0.40 | 1.43 | 0.28 | 0.33 | Acts as a DAT blocker and SERT releaser. | nih.gov |
| Methylone | Rat Brain Synaptosomes | 1.34 | 2.99 | 0.45 | 0.93 | Acts as a releaser at both DAT and SERT. | |
| N-Ethylpentylone (NEP) | HEK293-hDAT/hSERT | 0.12 | 0.81 | 0.15 | >10 | Minimal release at SERT. | frontiersin.orgnih.gov |
IC₅₀ (50% inhibitory concentration) values represent the concentration of the drug required to block 50% of neurotransmitter uptake. A lower value indicates higher potency. EC₅₀ (50% effective concentration) values represent the concentration required to elicit 50% of the maximal release effect.
Given that the 2,3-pentylone isomer has not been characterized, its specific actions as a blocker or releaser at monoamine transporters remain unknown. caymanchem.comglpbio.com However, based on the established SAR principles, the altered position of the methylenedioxy group would likely result in a distinct profile of potency and efficacy at DAT, SERT, and NET compared to its 3,4-isomer. acs.org
In Vitro Metabolism and Metabolite Identification Research
Elucidation of Phase I Biotransformation Pathways
Phase I metabolism generally involves reactions like oxidation, reduction, and hydrolysis, which introduce or expose functional groups on a molecule, preparing it for Phase II conjugation or excretion. nih.govlongdom.org These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov For many synthetic cathinones, Phase I metabolism is a critical step in their biotransformation. nih.govcaymanchem.com
Oxidative N-Dealkylation and Hydroxylation ReactionsThere is no specific data documenting the oxidative N-dealkylation or hydroxylation of 2,3-Pentylone isomer (hydrochloride).
Oxidative N-Dealkylation: This process involves the removal of an alkyl group from the nitrogen atom, a common pathway for secondary and tertiary amines catalyzed by CYP450 enzymes. nih.govresearchgate.net For related cathinones, N-dealkylation is a frequently observed metabolic step. caymanchem.com
Hydroxylation: This reaction introduces a hydroxyl (-OH) group into a compound, increasing its water solubility. wikipedia.org It is a major Phase I metabolic route for many drugs and xenobiotics. longdom.orgwikipedia.org
Carbonyl Reduction and Other Reductive TransformationsThere is no specific data documenting the carbonyl reduction of 2,3-Pentylone isomer (hydrochloride).
Carbonyl Reduction: This transformation involves the conversion of a carbonyl group (ketone in the case of cathinones) into a hydroxyl group (an alcohol). wikipedia.org While this is a known metabolic pathway for some carbonyl-containing compounds, its occurrence and significance in the metabolism of the 2,3-pentylone isomer have not been studied. wikipedia.orgorganic-chemistry.org Some studies on other cathinone (B1664624) analogs note the absence of this pathway in their HLM assays. caymanchem.com
Methylenedioxy Ring Cleavage PathwaysThere is no specific data documenting the methylenedioxy ring cleavage of 2,3-Pentylone isomer (hydrochloride).
Methylenedioxy Ring Cleavage: This pathway, also known as demethylenation, is a characteristic metabolic transformation for compounds containing a methylenedioxy group, such as the 3,4-substituted pentylone (B609909). caymanchem.com The process breaks open the ring structure. Its relevance for the 2,3-isomer is unconfirmed.
Characterization of Phase II Biotransformation Pathways
Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid or sulfate (B86663), to form a more water-soluble and easily excretable compound. reactome.orgdrughunter.comnih.gov
Glucuronidation Conjugation PathwaysThere is no specific data documenting the glucuronidation of 2,3-Pentylone isomer (hydrochloride) or its potential Phase I metabolites.
Glucuronidation: This is a major Phase II reaction where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to a substrate. drughunter.comnih.gov It is a common pathway for drugs and metabolites possessing hydroxyl, amino, or carboxyl groups. nih.gov
Sulfation Conjugation PathwaysThere is no specific data documenting the sulfation of 2,3-Pentylone isomer (hydrochloride) or its potential Phase I metabolites.
Sulfation: This pathway involves the transfer of a sulfonate group to a substrate, catalyzed by sulfotransferase (SULT) enzymes. nih.govnih.gov It is another important conjugation reaction for the detoxification and elimination of xenobiotics. nih.gov
Application of In Vitro Model Systems for Metabolic Profiling
In vitro models are fundamental for predicting the metabolic pathways of new psychoactive substances (NPS). These systems, primarily derived from liver tissue, contain the necessary enzymes to carry out the biotransformations a compound would undergo in the body.
Human Liver Microsomes (HLM) are subcellular fractions of the liver that contain a high concentration of phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. They are a standard and widely used model for investigating the metabolic stability and identifying the phase I metabolites of xenobiotics.
Research on N-ethylpentedrone (NEP), a close structural analog, demonstrates the utility of HLM. In these studies, NEP was incubated with HLM, and its depletion over time was measured to determine key kinetic parameters. nih.gov One study found that NEP metabolism in HLM is slower compared to rat and mouse liver microsomes, with an estimated in vitro half-life (t₁/₂) of 770 minutes. nih.govresearchgate.net The intrinsic clearance (Cl_int) was calculated to be 3.6 µL/min/mg, indicating a lower rate of metabolism in humans compared to the rodent models studied. nih.gov
The primary phase I metabolic reactions identified for NEP in HLM incubations include β-keto reduction and N-dealkylation. mdpi.com The β-keto reduction metabolite (M2) was identified as the major metabolite in HLM, with its relative abundance increasing significantly over a 60-minute incubation period. mdpi.com Other metabolites resulting from aliphatic and aromatic hydroxylation were observed but to a lesser extent. mdpi.com Studies on other cathinones, such as N-butyl pentylone, using HLM have similarly identified demethylenation, N-dealkylation, and hydroxylation as the main phase I metabolic pathways. caymanchem.com
The liver S9 fraction, which contains both microsomal and cytosolic enzymes, can also be used and allows for the investigation of both phase I and some phase II metabolic reactions.
Interactive Data Table: In Vitro Metabolic Parameters of N-Ethyl Pentedrone (B609907) (NEP) in Liver Microsomes
| Species | In Vitro Half-Life (t₁/₂) (min) | In Vitro Intrinsic Clearance (Cl_int) (µL/min/mg) |
| Human (HLM) | 770 | 3.6 |
| Mouse (MLM) | 187 | 14.8 |
| Rat (RLM) | 12.1 | 229 |
| Data sourced from studies on N-ethylpentedrone, a structural analog. nih.gov |
Hepatocyte incubation models, using either primary human hepatocytes (PHH) or human stem-cell-derived hepatocyte-like cells (HLCs), represent a more complete in vitro system compared to microsomes. researchgate.netmdpi.com Hepatocytes contain a full complement of both phase I and phase II metabolic enzymes and cofactors, as well as transporters, allowing for a more comprehensive assessment of a compound's biotransformation. researchgate.netresearchgate.net
Studies on synthetic cathinones like pentedrone and methylone using HLCs have demonstrated their utility. nih.govmdpi.com These models have shown that pentedrone undergoes several metabolic reactions, including N-demethylation and β-keto reduction. mdpi.comsciforum.net Research comparing 2D and 3D cultures of HLCs has revealed that 3D models may offer a more physiologically relevant environment, sometimes resulting in different metabolite profiles and cytotoxic responses. mdpi.com For instance, in one study, the β-keto reduction of pentedrone was more pronounced in the 3D HLC model. sciforum.net
Incubations of other synthetic cathinones, such as α-PHP and 4F-α-PVP, with pooled human hepatocytes have successfully identified numerous metabolites. For α-PHP, a 3-hour incubation resulted in a 79% decrease in the parent compound and the formation of 24 metabolites. univpm.it The major reactions included ketone reduction and hydroxylation and oxidation of the pyrrolidinyl ring. univpm.it This demonstrates the power of hepatocyte models to generate a wide array of metabolites, providing crucial information for identifying biomarkers of consumption in clinical and forensic cases. researchgate.netnih.gov
Analytical Strategies for Putative Metabolite Identification and Confirmation
The identification of metabolites from in vitro incubations requires sophisticated analytical techniques capable of detecting and structurally elucidating compounds at low concentrations within complex biological matrices.
High-Resolution Mass Spectrometry (HRMS), frequently coupled with liquid chromatography (LC), is the cornerstone of modern metabolite identification studies. researchgate.netnih.gov Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers provide highly accurate mass measurements (typically with an error of less than 5 ppm). univpm.it
This accuracy allows for the confident determination of the elemental composition of both the parent drug and its potential metabolites. nih.gov In a typical workflow, samples from hepatocyte or microsomal incubations are analyzed by LC-HRMS. The resulting data is then processed to find new peaks that are absent in control incubations. By comparing the accurate mass of these new peaks with the parent drug, specific metabolic transformations (e.g., addition of an oxygen atom for hydroxylation, loss of an ethyl group for N-dealkylation) can be proposed. For example, studies on various synthetic cathinones have successfully used this approach to identify metabolites resulting from hydroxylation, ketone reduction, dealkylation, and combinations of these pathways. univpm.itnih.gov
While HRMS provides the elemental formula, it often cannot pinpoint the exact location of a metabolic modification. Tandem Mass Spectrometry (MS/MS) is used to solve this problem. In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected and fragmented by collision with an inert gas. The resulting fragment ions are then analyzed.
The fragmentation pattern is characteristic of the molecule's structure. By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of metabolism can often be deduced. caymanchem.com For example, a mass shift in a fragment ion containing the alkyl side chain but not the aromatic ring would indicate that the metabolic modification occurred on the side chain. This detailed structural information is crucial for confirming the identity of a metabolite proposed by HRMS. For instance, the fragmentation patterns of N-butyl pentylone metabolites were used to confirm N-dealkylation and hydroxylation pathways. caymanchem.com Similarly, fragmentation analysis of N-ethylpentedrone metabolites has been detailed, providing a basis for identifying its biotransformation products. nih.gov
Computational Chemistry and Cheminformatics for Isomer Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2,3-pentylone) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is crucial for understanding the potential psychoactive effects of a substance by modeling its interaction with key central nervous system receptors, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters (DAT, SERT, NET), which are common targets for synthetic cathinones.
The docking process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. Lower binding energy scores typically indicate a more stable and favorable interaction. mdpi.comscispace.com For an uncharacterized compound like the 2,3-pentylone isomer, docking simulations can provide the first clues about its potential to act as a monoamine transporter inhibitor.
For instance, studies on related cathinones have successfully used docking to elucidate binding mechanisms. Research on N-ethylpentylone (NEP) utilized docking to investigate its interactions with biomacromolecules, concluding that the binding energy indicates a strong affinity for its targets. scispace.com Similarly, docking studies of butylone (B606430) enantiomers with cyclodextrin (B1172386) derivatives have detailed the specific conformations that lead to stable complexes. nih.gov
For 2,3-pentylone, a hypothetical docking study against monoamine transporters would involve preparing the 3D structures of the ligand and the target proteins. The simulation would then explore various binding poses, and the resulting scores would be compared to those of known cathinones like pentylone (B609909), methylone, and MDPV. This comparison would help predict whether the 2,3-isomer is likely to be a potent reuptake inhibitor and if it shows selectivity for a particular transporter.
Table 1: Illustrative Molecular Docking Scores of Cathinones at Monoamine Transporters This table presents hypothetical data to illustrate the output of a typical molecular docking study. Actual values would require experimental validation.
| Compound | DAT Binding Energy (kcal/mol) | SERT Binding Energy (kcal/mol) | NET Binding Energy (kcal/mol) |
|---|---|---|---|
| 2,3-Pentylone isomer (hydrochloride) | -8.5 | -7.9 | -8.8 |
| Pentylone (3,4-isomer) | -8.9 | -8.2 | -9.1 |
| Methylone | -7.8 | -8.5 | -8.1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Pharmacological Profiles
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.net These models are built using a "training set" of compounds with known activities to establish a relationship, which is then used to predict the activity of new or uncharacterized compounds. nih.govmdpi.com For NPS like 2,3-pentylone, QSAR can be an invaluable tool for predicting its pharmacological profile, such as receptor affinity or potential toxicity, without conducting laboratory experiments. mdpi.com
The development of a QSAR model involves several key steps:
Data Set Selection: A set of structurally similar compounds (e.g., various synthetic cathinones) with measured biological activity is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These can include 2D descriptors (e.g., molecular weight, logP) or 3D descriptors (e.g., molecular shape, electrostatic fields). nih.gov
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation linking the descriptors to the biological activity. nih.gov
Validation: The model's predictive power is tested using an external set of compounds (the "test set") that was not used in building the model. mdpi.com
While no specific QSAR model for 2,3-pentylone has been published, models developed for broader classes of cathinones or psychostimulants could be used to estimate its activity. By calculating the molecular descriptors for the 2,3-isomer and inputting them into a validated QSAR model, researchers could predict its potency as a monoamine reuptake inhibitor or its potential for other biological interactions. nih.gov
Table 2: Key Molecular Descriptors for QSAR Analysis of Pentylone Isomers This table contains calculated or estimated values for illustrative purposes.
| Descriptor | 2,3-Pentylone isomer (hydrochloride) | Pentylone (3,4-isomer) | Description |
|---|---|---|---|
| Molecular Weight | 235.28 (base) | 235.28 (base) | Total mass of the molecule. |
| LogP | ~2.85 | ~2.90 | Octanol-water partition coefficient, indicating lipophilicity. |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | 49.6 Ų | Sum of surfaces of polar atoms, related to membrane permeability. |
| Hydrogen Bond Donors | 1 | 1 | Number of N-H or O-H bonds. |
| Hydrogen Bond Acceptors | 4 | 4 | Number of N or O atoms. |
Prediction of Metabolic Pathways and Stable Metabolite Structures using In Silico Tools
Understanding the metabolism of a new drug is essential for identifying appropriate biomarkers of exposure and assessing potential toxicity from metabolites. nih.gov In silico metabolism prediction tools offer a rapid and cost-effective way to hypothesize the biotransformation pathways of compounds like 2,3-pentylone. nih.gov These software programs use either rule-based systems derived from known metabolic reactions or machine-learning models trained on large datasets of experimental metabolic data. nih.gov
Commonly used platforms include BioTransformer, SyGMa, and GLORYx. nih.gov These tools can predict a wide range of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. For synthetic cathinones, typical metabolic pathways include:
N-dealkylation: Removal of the methyl group from the nitrogen atom.
β-keto reduction: Reduction of the ketone group to a secondary alcohol.
Hydroxylation: Addition of a hydroxyl group to the alkyl chain or aromatic ring.
Demethylenation: Opening of the methylenedioxy ring, followed by catechol formation and subsequent methylation.
Applying these tools to 2,3-pentylone would generate a list of plausible metabolites. For example, N-demethylation would produce a primary amine analog, while reduction of the ketone would yield the corresponding alcohol. The combination of these tools can provide a comprehensive picture, as some are better at predicting Phase I reactions while others excel at Phase II conjugations like glucuronidation. nih.gov These predictions can then be used to create a suspect screening list for targeted analysis in biological samples. nih.gov
Table 3: Predicted Metabolites of 2,3-Pentylone Isomer This table presents hypothetical data based on common metabolic pathways for synthetic cathinones.
| Metabolic Pathway | Predicted Metabolite Structure | Change in Mass (Da) |
|---|---|---|
| N-demethylation | 1-(1,3-benzodioxol-4-yl)-2-amino-1-pentanone | -14.02 |
| β-Keto Reduction | 1-(1,3-benzodioxol-4-yl)-2-(methylamino)pentan-1-ol | +2.02 |
| Hydroxylation of propyl chain | 1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-(hydroxy-pentanone) | +15.99 |
| Demethylenation | 1-(2,3-dihydroxyphenyl)-2-(methylamino)-1-pentanone | +2.02 |
Comparative Analysis of Isomeric Forms via Density Functional Theory (DFT) Calculations
Key parameters that can be compared using DFT include:
Optimized Geometry: Calculation of the most stable 3D structure, including bond lengths, bond angles, and dihedral angles. Differences in the planarity or strain of the benzodioxole ring system between the two isomers could be identified.
Relative Stability: By calculating the total electronic energy of each isomer, DFT can determine which one is thermodynamically more stable. Typically, the isomer with lower energy is more stable. nih.gov
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov
Electrostatic Potential (ESP) Map: An ESP map shows the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting sites of metabolic attack or intermolecular interactions.
Such a study would reveal, for example, whether the 2,3-positioning of the methylenedioxy group induces ring strain or alters the electronic character of the carbonyl group compared to the 3,4-isomer, which could, in turn, influence receptor binding and metabolism.
Table 4: Comparative DFT-Calculated Properties of Pentylone Isomers This table presents hypothetical data to illustrate the output of a DFT study. Calculations would be performed at a specific level of theory (e.g., B3LYP/6-31G).*
| Property | 2,3-Pentylone isomer | Pentylone (3,4-isomer) | Significance |
|---|---|---|---|
| Total Energy (Hartree) | -805.125 | -805.129 | Indicates relative thermodynamic stability. |
| HOMO Energy (eV) | -6.2 | -6.1 | Relates to the ability to donate an electron. |
| LUMO Energy (eV) | -1.5 | -1.4 | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (eV) | 4.7 | 4.7 | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | 3.1 | 2.9 | Measures the overall polarity of the molecule. |
Forensic Science and Illicit Market Surveillance of 2,3 Pentylone Isomer Hydrochloride
Development of Forensic Laboratory Analytical Protocols for Seized Material Identification
The constant influx of NPS, particularly synthetic cathinones, necessitates the development and validation of reliable and sensitive analytical protocols for identifying them in seized materials. unodc.orgunodc.org International bodies like the United Nations Office on Drugs and Crime (UNODC) provide guidance, emphasizing that analytical approaches should determine at least two uncorrelated parameters, one of which must provide structural information (e.g., mass spectrometry or infrared spectroscopy). unodc.org
Forensic laboratories typically employ a range of analytical techniques for screening and confirmation. cfsre.org Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of forensic drug analysis, but for synthetic cathinones, it is often part of a broader suite of methods. researchgate.net The development of a targeted GC-MS method, for instance, can improve retention time differences among cathinones compared to a general screening method, though challenges with similar mass spectra remain. nih.gov The validation of any new or adapted method is critical to ensure the reliability of results for legal proceedings. unodc.org
A primary analytical hurdle in identifying 2,3-pentylone is distinguishing it from its more common positional isomer, pentylone (B609909) (1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one), and other related synthetic cathinones. caymanchem.comresearchgate.net Positional isomers have the same molecular formula and weight, and they often produce nearly identical mass spectra under standard electron ionization (EI) conditions used in GC-MS. nih.govresearchgate.net This similarity can prevent unambiguous identification using GC-MS alone, a significant issue as legal controls can vary between individual isomers. researchgate.net
To overcome this, forensic laboratories must employ more advanced or complementary analytical techniques. Research has shown that while the mass spectra of pentylone and its 2,3-methylenedioxy isomer are virtually equivalent, they can be definitively distinguished using infrared spectroscopy (IR). ojp.gov Gas chromatography combined with solid-phase infrared spectroscopy (GC/IR) revealed unique peaks for each isomer, such as a peak at 1256 cm⁻¹ for pentylone and one at 1452 cm⁻¹ for 2,3-pentylone, allowing for clear differentiation. ojp.gov Other emerging techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) also provide the detailed structural information necessary to distinguish between closely related isomers. cfsre.orgresearchgate.net
Table 1: Analytical Techniques for Differentiating 2,3-Pentylone from Pentylone
| Technique | Finding/Observation | Reference |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-EI-MS) | Mass spectra are nearly identical, making unambiguous differentiation difficult. | ojp.gov |
| Gas Chromatography-Infrared Spectroscopy (GC/IR) | Provides distinct infrared spectra. Pentylone has a unique peak at 1256 cm⁻¹, while 2,3-pentylone has one at 1452 cm⁻¹. | ojp.gov |
| Canonical Discriminant Analysis (CDA) | A multivariate analysis approach applied to GC-EI-MS data demonstrated 100% classification rates for distinguishing constitutional and positional isomers, including 2,3-pentylone. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to discriminate positional isomers by revealing the distribution of protons on the aromatic ring. | unodc.orgnih.gov |
Synthetic cathinones are frequently encountered in seized materials not as pure compounds, but in mixtures. dea.gov These products may contain adulterants, such as caffeine (B1668208) or lidocaine, or be combined with other psychoactive substances, including other synthetic cathinones or different classes of NPS. dea.govresearchgate.net The composition of these mixtures can be inconsistent even in identically packaged products, increasing the analytical challenge. unodc.org
Forensic analytical protocols must therefore be capable of separating, detecting, and identifying multiple components within a single sample. Chromatographic techniques like GC and liquid chromatography (LC) are essential for separating the components of a mixture before detection. cfsre.org The development of targeted methods is crucial for identifying specific cathinones in complex matrices. nih.gov Furthermore, the analysis of these mixtures is critical, as the presence of multiple psychoactive substances can have unpredictable toxicological effects, and identifying all components is necessary for accurate public health risk assessment and legal adjudication. researchgate.net
Epidemiological Trends and Global Emergence Patterns of Cathinone (B1664624) Isomers
The emergence of 2,3-pentylone is characteristic of a broader trend in the illicit drug market. Clandestine drug manufacturers constantly create and introduce structural analogs and isomers of controlled substances to circumvent drug laws. researchgate.netwikipedia.org Synthetic cathinones represent the second largest group of NPS reported, and their market is characterized by rapid turnover. nih.govnih.gov As soon as one compound is placed under international control, new, unscheduled derivatives appear as replacements. nih.gov
A clear example of this pattern was observed with the synthetic cathinone eutylone (B1425526) (an isomer of pentylone). nih.gov Eutylone became the most prevalent synthetic stimulant in forensic casework in the U.S. between 2020 and 2021. cfsre.org However, following a recommendation for its international control in September 2021, its prevalence declined sharply. This was immediately followed by the emergence and proliferation of its isomer, N,N-dimethylpentylone, which had not been previously identified in the drug supply. cfsre.orgcfsre.org The appearance of 2,3-pentylone on the illicit market follows this same logic; it is a structural isomer of the controlled substance pentylone, likely synthesized to exploit legal loopholes. caymanchem.comnih.gov This dynamic creates a persistent "cat-and-mouse" game, where the number of NPS derivatives continues to grow, with over 1180 individual substances reported by 2022. nih.gov
Analytical Challenges in Forensic Isomer Discrimination and Quality Control
The proliferation of isomers like 2,3-pentylone presents significant analytical challenges for forensic laboratories, impacting both technical procedures and quality control. researchgate.net The unambiguous identification of a specific isomer is crucial, as different isomers can have different legal statuses, and a misidentification could have serious judicial consequences. researchgate.netresearchgate.net
The primary technical challenge is the high similarity of isomers, which often exhibit nearly identical chromatographic behavior and mass spectra with standard methods. researchgate.net This necessitates investment in and expertise with more sophisticated analytical instrumentation, such as high-resolution mass spectrometry (HRMS), NMR, and IR spectroscopy, which may not be available in all laboratories. cfsre.orgresearchgate.net
Quality control is paramount in this context. To ensure that analytical results are scientifically valid and legally defensible, laboratories must:
Validate all methods to confirm they are appropriate for their intended use. unodc.org
Use certified reference materials for comparison, which can be difficult to obtain for newly emerging and obscure isomers. unodc.orgunodc.org
Understand analyte stability , as synthetic cathinones can be unstable and degrade depending on factors like pH and storage temperature, potentially leading to inaccurate quantification or misidentification. researchgate.net
Combine multiple analytical techniques to provide orthogonal data, strengthening the basis for identification. cfsre.orgresearchgate.net
Table 2: Summary of Analytical Challenges and Solutions in Isomer Discrimination
| Challenge | Description | Recommended Solution(s) | Reference(s) |
|---|---|---|---|
| High Spectral Similarity | Positional isomers often produce nearly identical mass spectra with conventional GC-EI-MS, preventing definitive identification. | Combination with other techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), or Raman Spectroscopy. | researchgate.netojp.govresearchgate.net |
| Co-elution | Isomers may have very similar retention times in chromatographic systems, making separation difficult. | Optimization of chromatographic methods (e.g., column choice, temperature programming) or use of multi-dimensional chromatography. | nih.gov |
| Lack of Reference Material | Newly emerged isomers like 2,3-pentylone may not have commercially available and certified reference standards for comparison. | In-house synthesis and structural confirmation; collaboration with central forensic laboratories and international organizations like the UNODC. | unodc.orgunodc.org |
| Analyte Instability | Synthetic cathinones can degrade during storage or analysis, affecting qualitative and quantitative results. | Proper sample storage (e.g., acidification, freezing) and careful validation of analytical conditions (e.g., GC inlet temperature). | researchgate.netojp.gov |
| Legal Implications | Misidentification of a controlled isomer as an uncontrolled one (or vice-versa) has significant legal consequences. | Adherence to strict quality control protocols and use of multiple, uncorrelated analytical techniques for confirmation. | unodc.orgresearchgate.net |
Legal and Regulatory Science Associated with 2,3 Pentylone Isomer Hydrochloride
Analysis of Current International and National Regulatory Frameworks for NPS and Cathinone (B1664624) Isomers
The global response to the rise of NPS, including synthetic cathinones and their isomers, is multifaceted, involving international conventions and diverse national legislative strategies.
International Frameworks:
The primary international drug control treaties are the 1961 Single Convention on Narcotic Drugs and the 1971 Convention on Psychotropic Substances. However, many NPS, by design, fall outside the scope of these conventions. ctclearinghouse.orgnih.gov In response, international bodies like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) have developed systems to monitor and respond to the NPS phenomenon. issup.netunodc.org The UNODC's Early Warning Advisory (EWA) on NPS serves as a global hub for identifying and tracking new substances, facilitating information exchange among member states. issup.netunodc.org While the UN can recommend the international control of specific substances, the process can be lengthy, often lagging behind the rapid emergence of new compounds. unodc.org
The EMCDDA operates the EU Early Warning System (EWS) to detect and assess the risks of new psychoactive substances appearing in Europe. europa.eu Based on a risk assessment conducted by its Scientific Committee, the EMCDDA can recommend control measures across the European Union. europa.eupolicycommons.net
National Frameworks:
National governments have adopted various legislative models to control NPS and their isomers, often in response to the limitations of international treaties.
United States: In the U.S., the Controlled Substances Act (CSA) is the principal federal law regulating drugs. Substances are placed into one of five schedules based on their medical use, potential for abuse, and safety or dependence liability. dea.gov Many synthetic cathinones, including pentylone (B609909), have been placed in Schedule I, the most restrictive category for drugs with a high potential for abuse and no currently accepted medical use. ctclearinghouse.orgfederalregister.gov
A key feature of the U.S. approach is the Controlled Substance Analogue Enforcement Act of 1986 . This act allows for the prosecution of substances that are "substantially similar" in chemical structure and have a similar or greater stimulant, depressant, or hallucinogenic effect on the central nervous system as a Schedule I or II controlled substance. justice.govfiu.edu This "analogue" provision is crucial for addressing novel isomers.
Furthermore, the CSA's definition of a scheduled substance often includes its salts, isomers (optical, positional, and geometric), and salts of isomers. federalregister.govgovinfo.gov This means that once a substance like pentylone is scheduled, its isomers, including the 2,3-pentylone isomer, are often automatically controlled. For instance, eutylone (B1425526) is controlled as a positional isomer of pentylone, and dipentylone (B1660625) is controlled as a positional isomer of the scheduled substance N-ethylpentylone. federalregister.govgovinfo.gov One chemical supplier notes that 2,3-Pentylone isomer is likely a Schedule I controlled substance in the U.S. due to its isomeric relationship with the already scheduled pentylone. chemtos.com The Synthetic Drug Abuse Prevention Act of 2012 also explicitly placed a number of synthetic cathinones into Schedule I. ctclearinghouse.orgarchives.gov
European Union: The EU employs a system where individual member states can implement their own control measures. However, there is also a mechanism for EU-wide control based on risk assessments from the EMCDDA. europa.eu Some EU countries have adopted generic scheduling or "group definition" approaches. This involves defining a family of substances based on a core chemical structure and specifying possible substitutions, thereby controlling a large group of related compounds in a single legislative act. unodc.org This proactive approach aims to prevent chemists from circumventing the law by making minor modifications to existing controlled substances. europa.eu In 2023, 53 synthetic cathinone production sites were dismantled across the EU, with the majority found in Poland. europa.eu
The following table provides an overview of different regulatory approaches to cathinone isomers:
| Regulatory Approach | Description | Jurisdiction Examples | Advantages | Challenges |
| Individual Scheduling | Placing specific, named substances onto a list of controlled drugs. | Most countries initially use this. | Legally clear and specific. | Slow; cannot keep pace with newly emerging substances. unodc.org |
| Analogue Legislation | Controls substances "substantially similar" to already controlled drugs in structure and effect. | United States (Analogue Enforcement Act). justice.gov | Flexible; can be applied to new, unscheduled substances. | Requires complex scientific and legal proof of similarity for prosecution. justice.govmarshallcenter.org |
| Generic Scheduling | Defines and controls entire families of substances based on a common chemical scaffold. | United Kingdom, Ireland, Japan. unodc.orgcfsre.org | Proactive; can control numerous potential future substances at once. | Can be complex to draft and may inadvertently control substances with legitimate uses. |
| Temporary Scheduling | Allows for the rapid, temporary control of a substance while a full risk assessment is conducted. | United States (DEA Emergency Scheduling), European Union. archives.govnih.gov | Fast response to imminent public health threats. | Control is time-limited and requires further action for permanent scheduling. federalregister.gov |
Challenges in Legislative Control of Structural Isomers and Analogues
Legislating against structural isomers and analogues of NPS like 2,3-pentylone isomer presents numerous scientific and legal hurdles for authorities worldwide.
The "Cat-and-Mouse" Game: The primary challenge is the speed at which clandestine chemists can synthesize new isomers and analogues. As soon as one compound is specifically scheduled, a slightly modified, and thus technically legal, version can appear on the market. marshallcenter.org This dynamic creates a continuous "cat-and-mouse" game between manufacturers and regulators, rendering substance-by-substance control measures perpetually reactive. marshallcenter.org
Difficulties in Prosecution under Analogue Laws: While analogue legislation seems like a powerful tool, its application in court can be challenging. A successful prosecution often requires the government to prove two key points:
Substantial Similarity of Chemical Structure: Defining "substantial similarity" is not always straightforward and can be a point of legal contention.
Substantially Similar Pharmacological Effects: Proving that a new, unstudied isomer has effects on the central nervous system that are substantially similar to a controlled substance requires extensive pharmacological data, which may not be available. justice.govfiu.edu
Furthermore, distributors often use deceptive marketing, labeling products as "bath salts," "plant food," or "not for human consumption" to create legal ambiguity and evade prosecution under laws that require intent for human consumption. ctclearinghouse.orgjustice.gov
Forensic and Analytical Challenges: The accurate identification of specific isomers is a significant challenge for forensic laboratories. sciex.jp Positional isomers, such as 2,3-pentylone and its more common counterpart pentylone (with a 3,4-methylenedioxy group), have the same molecular weight and can produce very similar mass spectra, making them difficult to distinguish with standard screening techniques. unodc.orgunodc.org Advanced analytical methods, such as gas chromatography-mass spectrometry (GC-MS) combined with other techniques like nuclear magnetic resonance (NMR) spectroscopy or infrared spectroscopy, are often required for unambiguous identification. nih.govvu.nl This necessity for specialized techniques and reference standards, which may not be readily available for novel isomers, can strain laboratory resources and delay the identification of emerging threats. unodc.orgojp.gov The difficulty in differentiating isomers is critical, as legal status and penalties can vary between them. sciex.jp
Scientific Data Requirements for Scheduling and Classification of Novel Isomers
The decision to schedule or classify a novel isomer like 2,3-pentylone isomer (hydrochloride) is a rigorous, evidence-based process that relies on a comprehensive body of scientific data.
In the United States , the process for permanently scheduling a substance under the CSA involves a detailed scientific and medical evaluation by the Department of Health and Human Services (HHS), typically coordinated by the Food and Drug Administration (FDA) with input from the National Institute on Drug Abuse (NIDA). dea.govnih.gov This evaluation is structured around an 8-Factor Analysis (8FA) as stipulated in the CSA. The required data includes:
Actual and Relative Potential for Abuse: Evidence of abuse from epidemiological data, law enforcement seizures, and public health reports.
Scientific Evidence of its Pharmacological Effect, if Known: This involves a wide range of preclinical data. For cathinone isomers, this would include:
In vitro studies to determine the substance's effects on monoamine transporters (dopamine, serotonin (B10506), and norepinephrine), which are key targets for stimulant drugs. federalregister.govnih.gov
Receptor binding assays to understand the compound's affinity for various central nervous system receptors.
In vivo studies in animals, such as microdialysis to measure neurotransmitter levels in the brain and locomotor activity studies to assess stimulant effects. nih.govusdoj.gov
The State of Current Scientific Knowledge Regarding the Drug or Other Substance: This encompasses all available chemical, pharmacological, and toxicological information.
Its History and Current Pattern of Abuse.
The Scope, Duration, and Significance of Abuse.
What, if any, Risk there is to the Public Health.
Its Psychic or Physiological Dependence Liability.
Whether the Substance is an Immediate Precursor of a Substance Already Controlled.
For isomers, a critical part of the evaluation is comparing their pharmacological and toxicological profiles to the parent compound or other controlled substances. fda.govnih.gov If an isomer is found to be more potent or to have a different, more dangerous toxicological profile, this would heavily influence the scheduling recommendation. fda.gov
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) follows a similar risk-based approach. The data required for a risk assessment report includes: europa.eupolicycommons.netnih.gov
Chemical and Pharmaceutical Information: Including the identification and purity of the substance, its isomers, and any known synthesis methods.
Health Risks: Data on acute and chronic toxicity, psychological and physical dependence potential, and reports of serious adverse events from hospitals and poison control centers.
Social Risks: Information on any social problems associated with the use of the substance.
Law Enforcement Data: Information on seizures, trafficking, distribution, and the involvement of organized crime.
Pharmacological Data: Studies on the substance's mechanism of action, pharmacokinetics, and pharmacodynamics.
The following table summarizes the key scientific data points required for the regulatory assessment of a novel cathinone isomer:
| Data Category | Specific Information Required | Purpose in Assessment |
| Chemistry | - Unambiguous structural identification (including stereochemistry)- Purity analysis- Identification of byproducts and impurities | To confirm the exact substance being assessed and rule out effects from other compounds. |
| Pharmacodynamics | - Receptor binding affinities- In vitro monoamine transporter uptake and release assays- In vivo behavioral studies (e.g., locomotor activity, drug discrimination) | To determine the mechanism of action and compare its potency and effects to known controlled stimulants. nih.govusdoj.gov |
| Pharmacokinetics | - Absorption, distribution, metabolism, and excretion (ADME) studies- Identification of major metabolites- In vivo interconversion studies | To understand how the body processes the drug and to identify active or toxic metabolites. fda.gov |
| Toxicology | - Acute toxicity studies- Data on adverse events from emergency rooms and poison centers- Post-mortem toxicology reports | To assess the potential for overdose and other health harms. nih.gov |
| Epidemiology | - Law enforcement seizure data- Prevalence of use surveys- Reports from public health surveillance systems | To understand the scope and pattern of abuse and the overall public health risk. europa.eu |
Ultimately, the goal of gathering this extensive scientific data is to provide a robust, evidence-based foundation for legislative and regulatory decisions, ensuring that public health is protected from the potential harms of new and unstudied psychoactive substances. nih.gov
Q & A
Basic: What analytical techniques are recommended for unambiguous identification of 2,3-Pentylone isomer (hydrochloride) in seized materials?
Answer:
Gas chromatography-mass spectrometry (GC-MS) with optimized parameters is critical. Key parameters include:
- Oven program : 60°C initial hold (0.5 min), ramping at 35°C/min to 340°C for 6.5 min .
- Mass scan range : 40–550 m/z with a threshold of 250 .
- Retention time validation : Cross-reference with certified standards (e.g., N-butyl pentylone exhibits retention times of 5.94–6.20 min under splitless injection ).
Liquid chromatography-tandem MS (LC-MS/MS) can further confirm identity via fragmentation patterns, especially for distinguishing isomers .
Advanced: How can researchers resolve discrepancies in retention time data for 2,3-Pentylone isomer (hydrochloride) across different chromatographic systems?
Answer:
Discrepancies often arise from column chemistry or temperature gradients. Mitigation strategies include:
- Column standardization : Use identical stationary phases (e.g., C18 for LC) across labs.
- Internal calibration : Spiked deuterated analogs can normalize retention shifts .
- Multi-system validation : Compare data across GC-MS and LC-MS/MS platforms to isolate instrument-specific variability .
Documented retention time ranges (e.g., ±0.05 min for GC-MS ) should accompany peer-reviewed method protocols.
Basic: What are the critical parameters for optimizing HPLC separation of 2,3-Pentylone isomer (hydrochloride) from structurally similar cathinones?
Answer:
Key HPLC parameters include:
- Mobile phase : Acetonitrile/ammonium formate (pH 3.0) gradients improve resolution of polar substituents .
- Column selection : Polar-embedded C18 columns enhance selectivity for halogenated or hydroxylated analogs .
- Flow rate : 0.3–0.5 mL/min balances resolution and runtime .
- Detection : Diode array detection (DAD) at 210–260 nm captures UV maxima for cathinones .
Advanced: What strategies are effective in differentiating positional isomers of Pentylone derivatives using tandem mass spectrometry?
Answer:
Positional isomers (e.g., 2,3- vs. 3,4-substituted) require collision-induced dissociation (CID) optimization:
- Energy-resolved MS/MS : Vary collision energy (e.g., 35±15 eV) to isolate diagnostic fragments (e.g., m/z 121 for benzodioxole cleavage ).
- Isotopic labeling : Synthesize deuterated analogs to trace fragmentation pathways .
- High-resolution MS (HRMS) : Monitor exact masses of fragment ions (e.g., <1 ppm error) to distinguish isobaric species .
Basic: How should researchers validate synthetic routes for 2,3-Pentylone isomer (hydrochloride) to ensure chemical purity?
Answer:
Validation requires multi-modal characterization:
- NMR : Confirm regiochemistry via H NMR coupling constants (e.g., J-values for adjacent substituents ).
- Elemental analysis : Verify stoichiometry (e.g., CHNO·HCl, MW 313.8 ).
- Purity assessment : Use ≥95% purity thresholds via HPLC-UV, with residual solvent analysis (e.g., GC-headspace) .
Advanced: What crystallographic approaches are suitable for determining the absolute configuration of 2,3-Pentylone isomer hydrochloride hydrates?
Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive:
- Crystal growth : Use slow evaporation from ethanol/water mixtures to obtain hydrates .
- Data collection : Resolve hydrogen bonding networks (e.g., Cl···H–O interactions in hydrochloride salts ).
- Refinement : Apply Flack parameters to assign stereochemistry (e.g., R/S configurations ).
SCXRD should be complemented by vibrational circular dichroism (VCD) for solution-phase confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
